Dimethyl 2,2'-carbonyldibenzoate
Description
Properties
CAS No. |
65594-65-2 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
methyl 2-(2-methoxycarbonylbenzoyl)benzoate |
InChI |
InChI=1S/C17H14O5/c1-21-16(19)13-9-5-3-7-11(13)15(18)12-8-4-6-10-14(12)17(20)22-2/h3-10H,1-2H3 |
InChI Key |
PPAQXZDZQRCIHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-carbonyldibenzoate can be synthesized through the esterification of 2,2’-carbonyldibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in methanol, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of dimethyl 2,2’-carbonyldibenzoate may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-carbonyldibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: 2,2’-carbonyldibenzoic acid
Reduction: Dimethyl 2,2’-dihydroxybenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2’-carbonyldibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of dimethyl 2,2’-carbonyldibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on functional group similarity, molecular topology, or industrial relevance:
Dimethyl 2,2'-Carbonyldibenzoate
- Functional Groups : Two ester groups (-COOCH₃) and a central carbonyl (-C=O).
- Key Features : The 2,2'-substitution creates steric hindrance, while the carbonyl group enhances electrophilicity.
2,2'-Dihydroxybiphenyl (CAS 1806-29-7)
- Functional Groups : Two hydroxyl (-OH) groups in the 2,2'-position .
- Key Features : The diol structure (C₁₂H₁₀O₂) enables hydrogen bonding, making it reactive in condensation reactions (e.g., polycarbonate or epoxy resin synthesis) . Unlike this compound, it lacks ester and carbonyl functionalities, limiting its stability under acidic or high-temperature conditions.
Dimethyl Terephthalate (DMT, CAS 120-61-6)
- Functional Groups : Two ester groups in the para-positions.
- Key Features : Symmetrical structure (C₁₀H₁₀O₄) facilitates crystallization and polymerization into polyesters like polyethylene terephthalate (PET). The absence of a carbonyl bridge reduces steric constraints compared to this compound.
Diphenyl Carbonate (CAS 102-09-0)
- Functional Groups : Central carbonate (-O-C(=O)-O-) group with phenyl esters.
- Key Features : The carbonate group (C₁₃H₁₀O₃) is highly reactive in transesterification, enabling polycarbonate production. Unlike this compound, its linear structure lacks steric hindrance, allowing faster reaction kinetics.
Physical and Chemical Properties Comparison
*Hypothetical data based on structural analogs.
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